molecular formula C11H11ClN2O3S B5070699 4-Chloro-6-(1,3-thiazol-5-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid

4-Chloro-6-(1,3-thiazol-5-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid

Cat. No.: B5070699
M. Wt: 286.74 g/mol
InChI Key: HCZAVVHZSLJLKD-UHFFFAOYSA-N
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Description

4-Chloro-6-(1,3-thiazol-5-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid is a complex organic compound with a molecular formula of C11H11ClN2O3S This compound features a cyclohexene ring substituted with a chloro group, a thiazole ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(1,3-thiazol-5-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor containing the thiazole moiety, followed by chlorination and carboxylation reactions . The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(1,3-thiazol-5-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as amines or ethers .

Mechanism of Action

The mechanism of action of 4-Chloro-6-(1,3-thiazol-5-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-(1,3-thiazol-5-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-6-(1,3-thiazol-5-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O3S/c12-6-1-2-7(11(16)17)8(3-6)10(15)14-9-4-13-5-18-9/h1,4-5,7-8H,2-3H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZAVVHZSLJLKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(CC(C1C(=O)O)C(=O)NC2=CN=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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